molecular formula C10H15N3O4S2 B2563027 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine CAS No. 861208-71-1

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine

Cat. No.: B2563027
CAS No.: 861208-71-1
M. Wt: 305.37
InChI Key: SUEGLZSAFLBDLB-UHFFFAOYSA-N
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Description

“4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine” is a chemical compound with the CAS Number: 861208-71-1 . It has a molecular weight of 305.38 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O4S2/c1-16-9-8(10(17-2)12-7-11-9)19(14,15)13-3-5-18-6-4-13/h7H,3-6H2,1-2H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 305.38 . It is solid in physical form . The InChI code for this compound is 1S/C10H15N3O4S2/c1-16-9-8(10(17-2)12-7-11-9)19(14,15)13-3-5-18-6-4-13/h7H,3-6H2,1-2H3 , which represents its molecular structure.

Scientific Research Applications

Antimicrobial Activity

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine and its derivatives have shown potential in antimicrobial applications. Research has focused on synthesizing various derivatives to increase microbial intracellular concentration and reduce microbial resistance. For instance, thiomorpholine derivatives demonstrated significant antimicrobial activity in studies (Kardile & Kalyane, 2010). Additionally, sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives were synthesized and evaluated for their antibacterial activity and free radical scavenging ability (Sreerama et al., 2020).

Molecular Interaction and Synthesis

The synthesis and properties of derivatives like N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide have been studied. These investigations reveal details about molecular conformation and interactions, such as intramolecular π–π stacking interactions, which are crucial for understanding their chemical behavior and potential applications (Kumar et al., 2012).

Biological Evaluation and Synthesis

The compound's derivatives have been designed and synthesized for evaluating biological activities like antioxidant properties. For example, novel 1H-3-Indolyl derivatives with a focus on antioxidant activity were synthesized and tested, showing promising results (Aziz et al., 2021).

Anti-Inflammatory and Analgesic Agents

Research has been conducted on synthesizing novel compounds derived from thiomorpholine for their potential use as anti-inflammatory and analgesic agents. These studies provide insights into the synthesis pathways and the biological efficacy of these compounds (Abu‐Hashem et al., 2020).

Catalysis and Synthesis Methods

The compound and its derivatives have been used in catalysis research. For instance, the synthesis of thiomorpholine 1,1-dioxides via a double Michael addition reaction catalyzed by boric acid/glycerol in water was explored, demonstrating the compound's utility in green chemistry applications (Halimehjnai et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

4-(4,6-dimethoxypyrimidin-5-yl)sulfonylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S2/c1-16-9-8(10(17-2)12-7-11-9)19(14,15)13-3-5-18-6-4-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEGLZSAFLBDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)S(=O)(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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